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molecular formula C6F5KO3S B8430853 Potassium pentafluorobenzenesulfonate

Potassium pentafluorobenzenesulfonate

Cat. No. B8430853
M. Wt: 286.22 g/mol
InChI Key: GDKPSFPFXBHKKK-UHFFFAOYSA-M
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Patent
US07285616B2

Procedure details

25 Grams (93.8 mmols) of pentafluorobenzenesulfonyl fluoride was charged in a flask, and 13.0 g (93.8 mmols) of potassium carbonate and 100 ml of water were added under cooling with ice, followed by stirring at room temperature for 9 hours. Then, 1.3 g (9.4 mmols) of potassium carbonate was further added and the mixture was stirred at 60° C. for 1 hour. A white solid produced was filtered off and purified by recrystallization with water. The resulting white solid was subjected to 19F-NMR measurement and it was confirmed that the resulting white solid was potassium pentafluorobenzenesulfonate (c).
Quantity
93.8 mmol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([S:8](F)(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].C(=O)([O-])[O-:17].[K+:20].[K+]>O>[F:1][C:2]1[C:7]([S:8]([O-:17])(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].[K+:20] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
93.8 mmol
Type
reactant
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)F)F)F)F)F
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A white solid produced
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
purified by recrystallization with water

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
FC1=C(C(=C(C(=C1S(=O)(=O)[O-])F)F)F)F.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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